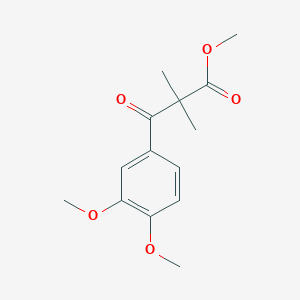
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine
描述
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is a heterocyclic compound that contains both chlorine and iodine atoms It is a derivative of pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyclopropylmethoxy-pyridazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-cyclopropylmethoxy-4-iodo-pyridazine.
科学研究应用
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules.
作用机制
The mechanism of action of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound has a similar structure but contains a pyrazole ring instead of a cyclopropylmethoxy group.
6-Chloro-4-iodo-3-methoxypyridazine: This compound has a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is unique due to the presence of both chlorine and iodine atoms on the pyridazine ring, as well as the cyclopropylmethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C8H8ClIN2O |
|---|---|
分子量 |
310.52 g/mol |
IUPAC 名称 |
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine |
InChI |
InChI=1S/C8H8ClIN2O/c9-7-3-6(10)8(12-11-7)13-4-5-1-2-5/h3,5H,1-2,4H2 |
InChI 键 |
IVDURCNGOUWJDV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=NN=C(C=C2I)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(Benzyloxy)propyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8527277.png)
![Methyl ((S)-1-((S)-2-(4-(4'-amino-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B8527280.png)



![(5-Amino-[1,2,4]thiadiazol-3-yl)-acetic acid](/img/structure/B8527293.png)

![Phenyl{3-[1-(pyrrolidin-1-yl)prop-1-en-1-yl]phenyl}methanone](/img/structure/B8527308.png)
![tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate](/img/structure/B8527309.png)

![(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID](/img/structure/B8527340.png)


![Methyl 3-{5-methoxy-3-[(2-methyl-2-propanyl)sulfanyl]-1H-indol-2-yl}-2,2-dimethylpropanoate](/img/structure/B8527377.png)
